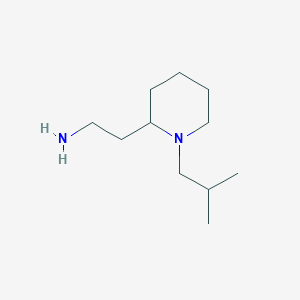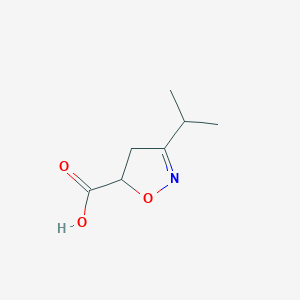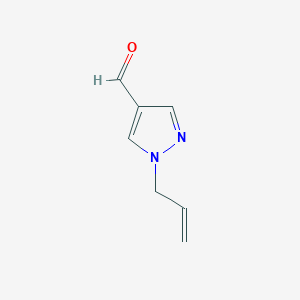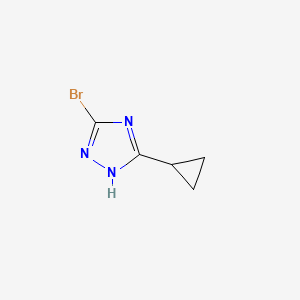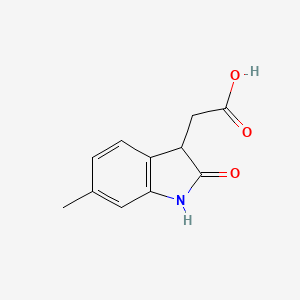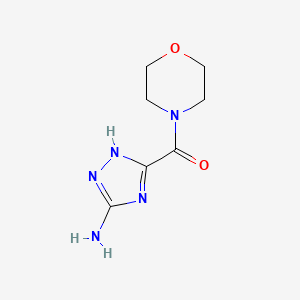
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
Descripción general
Descripción
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride (MTPD) is a synthetic molecule that has been widely used in scientific research due to its unique structure and properties. MTPD is a member of the piperazine family of compounds, which are widely used in pharmaceuticals and other applications. MTPD has been found to have a wide range of biological and physiological effects, and is currently being studied for its potential applications in the medical field.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant aspect of the research on this compound involves its synthesis and structural characterization. Innovative methodologies have been developed for synthesizing novel derivatives with potential biological activities. For instance, Ahmed et al. (2017) synthesized a series of compounds by nucleophilic addition and evaluated them for their anti-inflammatory activity, demonstrating the methodological advancements in synthesizing such compounds (Ahmed, Molvi, & Khan, 2017). Similar efforts by Kumar et al. (2017) focused on synthesizing derivatives with potential antidepressant and antianxiety activities, highlighting the diversity of biological applications being explored (Kumar et al., 2017).
Biological Activities
Research has not only been limited to the synthesis of these compounds but also extended to evaluating their potential biological activities:
Anti-inflammatory and Antimicrobial Activities : Compounds synthesized with the core structure of "2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one" have been tested for their anti-inflammatory and antimicrobial properties. The studies by Ahmed et al. (2017) and Patel et al. (2015) exemplify this, with findings indicating significant in-vitro and in-vivo anti-inflammatory activities, as well as promising antimicrobial properties against various bacteria and fungi (Ahmed, Molvi, & Khan, 2017), (Patel & Park, 2015).
Antidepressant and Antianxiety Effects : The derivatives of this compound have shown potential antidepressant and antianxiety effects, as demonstrated in studies by Kumar et al. (2017), indicating a broad spectrum of pharmacological applications (Kumar et al., 2017).
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHZYXDLKHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




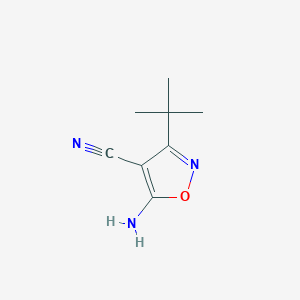
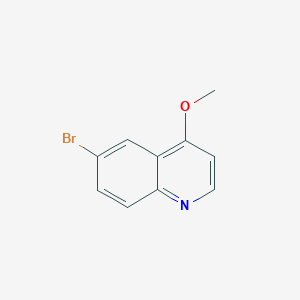
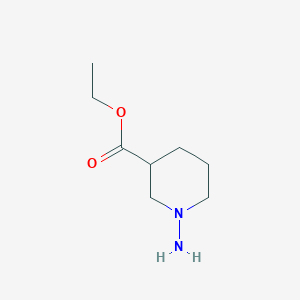
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

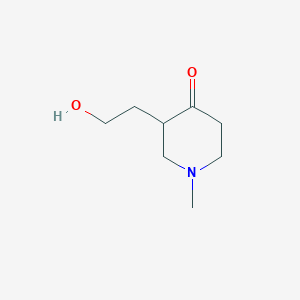
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
